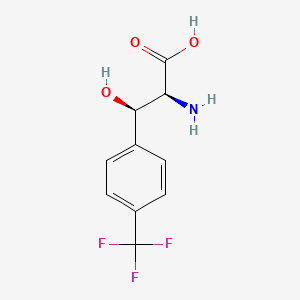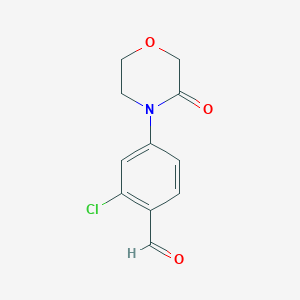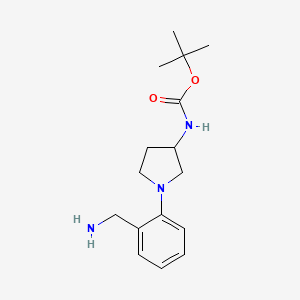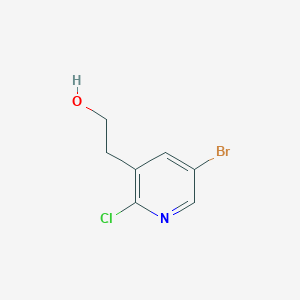![molecular formula C23H22ClN3O3S B12445633 N-[4-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonyl)phenyl]cyclohexanecarboxamide](/img/structure/B12445633.png)
N-[4-({2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}carbonyl)phenyl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}CYCLOHEXANECARBOXAMIDE typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Chloro Group: Chlorination of the benzothiophene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Hydrazinecarbonylation: The chlorinated benzothiophene is then reacted with hydrazine to introduce the hydrazinecarbonyl group.
Coupling with Phenylcyclohexanecarboxamide: The final step involves coupling the hydrazinecarbonylated benzothiophene with phenylcyclohexanecarboxamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-{4-[N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzothiophene derivatives.
Aplicaciones Científicas De Investigación
N-{4-[N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-{4-[N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-{4-[N’-(3-BROMO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}CYCLOHEXANECARBOXAMIDE
- N-{4-[N’-(3-FLUORO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}CYCLOHEXANECARBOXAMIDE
Uniqueness
N-{4-[N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)HYDRAZINECARBONYL]PHENYL}CYCLOHEXANECARBOXAMIDE is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H22ClN3O3S |
|---|---|
Peso molecular |
456.0 g/mol |
Nombre IUPAC |
N-[4-[[(3-chloro-1-benzothiophene-2-carbonyl)amino]carbamoyl]phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C23H22ClN3O3S/c24-19-17-8-4-5-9-18(17)31-20(19)23(30)27-26-22(29)15-10-12-16(13-11-15)25-21(28)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7H2,(H,25,28)(H,26,29)(H,27,30) |
Clave InChI |
CFFNJOSBBSASQQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[6-(3,5-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445550.png)

![2-[(1E)-2-(3-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B12445567.png)
![N-{1-[(3-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-2-methyl-N-phenylpropanamide](/img/structure/B12445586.png)
![3,3-dimethyl-8-(piperidin-1-yl)-6-thioxo-3,4,6,7-tetrahydro-1H-thiopyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B12445597.png)

![2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445617.png)
![2-({6-amino-4-[4-(benzyloxy)phenyl]-3,5-dicyanopyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B12445619.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B12445632.png)
![6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B12445637.png)



